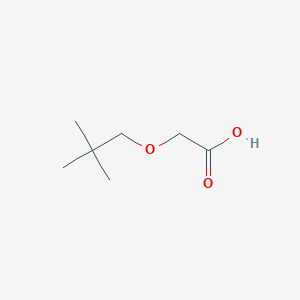

Acetic acid, 2-(2,2-dimethylpropoxy)-

概要

説明

作用機序

Target of Action

It is known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .

Mode of Action

It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Biochemical Pathways

Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is also known that acetic acid has diversified into several chemical sectors such as food, pharma, chemical, textile, polymer, medicinal, cosmetics etc .

Result of Action

Acetic acid, a structurally similar compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2,2-dimethylpropoxy)-, typically involves the reaction of 2,2-dimethylpropanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-dimethylpropanol is replaced by an acetyl group, forming the desired product.

Industrial Production Methods

Industrial production methods for acetic acid, 2-(2,2-dimethylpropoxy)-, may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

Acetic acid, 2-(2,2-dimethylpropoxy)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the 2-(2,2-dimethylpropoxy) group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Acetic acid, 2-(2,2-dimethylpropoxy)-, has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

類似化合物との比較

Similar Compounds

Acetic acid, 2-(2,2-dimethylpropyl)-: Similar structure but with a different alkyl group.

Acetic acid, 2-(2,2-dimethylbutoxy)-: Another derivative with a longer alkyl chain.

Acetic acid, 2-(2,2-dimethylpentoxy)-: Features an even longer alkyl chain compared to the previous compounds.

Uniqueness

Acetic acid, 2-(2,2-dimethylpropoxy)-, is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

生物活性

Acetic acid, 2-(2,2-dimethylpropoxy)- (CAS No. 83474-75-3), is a compound that has garnered attention for its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Acetic acid, 2-(2,2-dimethylpropoxy)- is characterized by its unique structure which includes an acetic acid moiety linked to a propoxy group. This structural configuration may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of acetic acid derivatives has been widely studied, particularly in relation to metabolic health and anti-inflammatory properties. The following sections summarize the key findings from various studies.

1. Metabolic Effects

A systematic review highlighted the effects of dietary acetic acid supplementation on metabolic outcomes. Key findings include:

- Reduction in Plasma Glucose Levels : Acetic acid supplementation significantly reduced fasting blood glucose (FBG) levels in individuals with type 2 diabetes (mean difference = -35.73 mg/dL) .

- Impact on Lipid Profiles : There was a notable decrease in triacylglycerol (TAG) concentrations among participants consuming acetic acid-rich diets .

Table 1: Effects of Acetic Acid Supplementation on Metabolic Parameters

| Parameter | Mean Difference (MD) | Statistical Significance |

|---|---|---|

| Fasting Blood Glucose | -35.73 mg/dL | P = .01 |

| Triacylglycerols | -20.51 mg/dL | P = .001 |

2. Anti-inflammatory Properties

Research indicates that acetic acid may exert anti-inflammatory effects through specific molecular interactions. It is believed to inhibit certain inflammatory pathways, potentially making it useful in managing conditions characterized by chronic inflammation .

The mechanism by which acetic acid exerts its biological effects involves interaction with various enzymes and receptors. It may modulate signaling pathways related to glucose metabolism and inflammation:

- Enzyme Inhibition : Acetic acid may inhibit enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Interaction : The compound might interact with insulin receptors, enhancing insulin sensitivity and glucose uptake in tissues .

Case Study 1: Dietary Supplementation

In a clinical trial involving 910 participants, those who supplemented their diet with acetic acid showed significant improvements in metabolic markers over an 8-week period. Participants reported better glucose regulation and reduced fat mass .

Case Study 2: Adverse Effects of Acetic Acid

While acetic acid has beneficial effects, there are documented cases of adverse events related to its use in medical settings. For instance, incorrect concentrations of acetic acid used during surgical procedures led to severe chemical burns in patients . This emphasizes the importance of proper dosing and application methods.

特性

IUPAC Name |

2-(2,2-dimethylpropoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEKRYXTFPIDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。